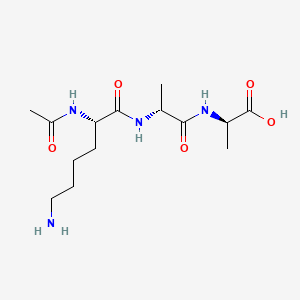

Ac-Lys-D-Ala-D-Ala-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSXMADYKTYBCP-KKZNHRDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951479 | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28845-97-8 | |

| Record name | N2-Acetyl-L-lysyl-D-alanyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(2)-Acetyllysyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028845978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lynchpin of Bacterial Cell Wall Integrity: A Technical Guide to the Role of Ac-Lys-D-Ala-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the bacterial cell wall, a critical determinant of cell viability and a primary target for antibiotics, is fundamentally reliant on the intricate process of peptidoglycan biosynthesis. At the heart of this process in many Gram-positive bacteria lies the terminal peptide sequence, Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH). This tripeptide is the lynchpin for the transpeptidation reactions that create a rigid, cross-linked peptidoglycan mesh. Furthermore, it serves as the specific recognition site for glycopeptide antibiotics such as vancomycin. This technical guide provides an in-depth examination of the multifaceted role of this compound in the architecture of the bacterial cell wall. It details the biochemical pathways in which this peptide is central, presents quantitative data on its interactions with enzymes and antibiotics, and provides comprehensive experimental protocols for its study. Through detailed diagrams and structured data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical molecular target.

Introduction: The Centrality of Peptidoglycan in Bacterial Survival

The bacterial cell wall is an essential extracellular layer that provides structural support, maintains cell shape, and protects against osmotic lysis.[1] The primary component of this wall is peptidoglycan, a vast polymer composed of linear glycan strands cross-linked by short peptides.[1] The biosynthesis of peptidoglycan is a complex, multi-stage process that is a prime target for many antibiotics.[1]

A critical step in this process is the formation of peptide cross-links, which is catalyzed by DD-transpeptidases, also known as penicillin-binding proteins (PBPs).[2] In many Gram-positive bacteria, the donor substrate for this reaction is a pentapeptide precursor terminating in the sequence L-Lys-D-Ala-D-Ala. The acetylation of the lysine residue to form this compound is a key modification within this precursor. This document will elucidate the critical functions of this specific tripeptide in bacterial cell wall structure and its role as a target for therapeutic intervention.

Biochemical Role of this compound in Peptidoglycan Biosynthesis

The journey of this compound begins in the cytoplasm and culminates in its incorporation into the mature peptidoglycan sacculus in the periplasm.

Cytoplasmic Synthesis of the Peptidoglycan Precursor

The synthesis of the UDP-N-acetylmuramyl-pentapeptide (Park's nucleotide) is a multi-step enzymatic process. The final step in the formation of the pentapeptide involves the addition of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-L-Lys). The lysine residue within this tripeptide is subsequently acetylated.

Translocation and Transpeptidation

The completed precursor, linked to the lipid carrier undecaprenyl phosphate (Lipid II), is translocated across the cytoplasmic membrane. In the periplasm, DD-transpeptidases catalyze the cross-linking reaction. The enzyme cleaves the terminal D-alanine from a donor pentapeptide, forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a neighboring peptide chain, forming the cross-link and providing the characteristic strength of the cell wall.[2] The this compound terminus is the recognition site for this crucial enzymatic activity.[3]

This compound as an Antibiotic Target

The D-Ala-D-Ala terminus of the peptidoglycan precursor is the primary target for glycopeptide antibiotics, most notably vancomycin.[4]

Mechanism of Vancomycin Action

Vancomycin binds with high affinity to the this compound moiety through a network of five hydrogen bonds, forming a stable complex.[5] This binding sterically hinders the access of DD-transpeptidases and transglycosylases to their substrates, thereby inhibiting both the cross-linking and polymerization of the peptidoglycan chains.[4] The consequence is a weakened cell wall, leading to cell lysis and bacterial death.

Molecular Basis of Vancomycin Resistance

A primary mechanism of vancomycin resistance involves the alteration of the peptidoglycan precursor terminus from D-Ala-D-Ala to D-Ala-D-Lactate (D-Ala-D-Lac). This substitution results in the loss of a crucial hydrogen bond and introduces electrostatic repulsion, leading to a dramatic, approximately 1000-fold reduction in vancomycin's binding affinity.[5]

Quantitative Data

The study of the interactions involving this compound relies on precise quantitative measurements.

Table 1: Vancomycin Binding Affinities

| Ligand | Dissociation Constant (Kd) | Fold Change in Affinity | Reference |

| This compound | ~10-6 M | - | [5] |

| Ac-Lys-D-Ala-D-Lac-OH | ~10-3 M | ~1000-fold decrease | [5][6] |

Note: Exact values can vary depending on experimental conditions.

Table 2: DD-Carboxypeptidase Kinetic Parameters

| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | Streptomyces R61 DD-Carboxypeptidase | ~10 | Not specified | Not specified | [7] |

Note: Direct kinetic data for this compound is not extensively published. The data for the closely related diacetylated substrate provides a strong basis for comparison. A lower Km indicates higher enzyme affinity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the role of this compound.

Protocol 1: Analysis of Peptidoglycan Composition by LC-MS

This protocol details the purification and analysis of muropeptides to determine the composition of bacterial peptidoglycan.

Workflow:

Methodology:

-

Bacterial Growth and Harvest: Cultivate bacteria to the desired growth phase and harvest by centrifugation.

-

Cell Lysis and Peptidoglycan Isolation: Resuspend the cell pellet in a lysis buffer (e.g., boiling 4% SDS) to lyse the cells and solubilize membranes and proteins. Isolate the insoluble peptidoglycan sacculi by repeated centrifugation and washing with water to remove the detergent.

-

Enzymatic Digestion: Treat the purified sacculi with a muramidase (e.g., mutanolysin or cellosyl) to digest the glycan backbone, releasing soluble muropeptides.

-

Reduction of Muropeptides: Reduce the N-acetylmuramic acid residues to muramitol with sodium borohydride to prevent the formation of anomers.

-

LC-MS/MS Analysis: Separate the muropeptides by reversed-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer. Fragment the muropeptides using tandem mass spectrometry (MS/MS) for structural elucidation.

-

Data Analysis: Identify and quantify the different muropeptide species based on their mass-to-charge ratios and fragmentation patterns.

Protocol 2: DD-Carboxypeptidase Activity Assay

This protocol describes a fluorescent, coupled-enzyme assay to measure the DD-carboxypeptidase activity using this compound as a substrate.[3]

Workflow:

Methodology:

-

Assay Preparation: Prepare a reaction mixture containing the purified DD-carboxypeptidase (PBP), the substrate this compound, D-amino acid oxidase (DAO), horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red) in a suitable buffer.

-

Enzymatic Reaction: Initiate the reaction by adding the PBP. The DD-carboxypeptidase activity releases D-alanine from the substrate.

-

Coupled Enzyme Reactions: The released D-alanine is oxidized by DAO, which produces hydrogen peroxide (H₂O₂). HRP then uses the H₂O₂ to oxidize the Amplex Red, generating the highly fluorescent product, resorufin.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is directly proportional to the DD-carboxypeptidase activity.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. For inhibitor screening, compare the activity in the presence and absence of test compounds.

The Role of Lysine N-acetylation

While the D-Ala-D-Ala moiety is crucial for both transpeptidation and vancomycin binding, the significance of the N-acetylation of the lysine residue is an area of active investigation. Lysine acetylation is a widespread post-translational modification in bacteria that can influence protein function, stability, and interactions.[8][9] In the context of the peptidoglycan precursor, the acetylation of the lysine at position three may play several roles:

-

Enzyme Recognition: The acetyl group may be a key determinant for recognition by specific DD-transpeptidases, influencing the efficiency of the cross-linking reaction.[10]

-

Modulation of Cross-linking: The presence or absence of the acetyl group could regulate the type or extent of peptidoglycan cross-linking, allowing the bacterium to modify its cell wall in response to environmental cues.

-

Evasion of Host Defenses: Modifications to the peptidoglycan structure can help bacteria evade recognition by the host's innate immune system.

Conclusion

The this compound peptide is a central player in the construction and integrity of the bacterial cell wall in many Gram-positive pathogens. Its dual role as a substrate for essential transpeptidase enzymes and as the target for last-resort glycopeptide antibiotics makes it a focal point for research in antibiotic development and the study of resistance mechanisms. A thorough understanding of the biochemical pathways involving this tripeptide, coupled with robust quantitative and experimental methodologies, is paramount for the development of novel strategies to combat the growing threat of antibiotic-resistant bacteria. The continued investigation into the subtle yet significant role of modifications such as lysine acetylation will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 3. d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Contribution of Nε-lysine Acetylation towards Regulation of Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Deep Dive into the Vancomycin and Ac-Lys-D-Ala-D-Ala-OH Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical molecular interaction between the glycopeptide antibiotic vancomycin and the bacterial cell wall precursor analogue, Nα,Nε-diacetyl-Lys-D-Ala-D-Ala-OH. Understanding this interaction is fundamental to comprehending vancomycin's mechanism of action and the basis of antibiotic resistance. This document details the molecular basis of the interaction, presents quantitative binding data, outlines relevant experimental protocols, and visualizes key processes.

Executive Summary

Vancomycin exerts its bactericidal effect by targeting the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[1] The high-affinity binding of vancomycin to this motif sequesters the substrate from transpeptidase, preventing the cross-linking of the peptidoglycan layer and ultimately leading to cell lysis.[2][3] The emergence of vancomycin-resistant bacteria, which substitute the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac), underscores the clinical significance of this interaction. This substitution results in a 1000-fold reduction in vancomycin's binding affinity, rendering the antibiotic ineffective.[4][5] This guide will dissect the core interaction using Ac-Lys-D-Ala-D-Ala-OH as a key model system.

Molecular Mechanism of Interaction

The binding of vancomycin to the this compound peptide is a highly specific interaction primarily driven by the formation of five crucial hydrogen bonds.[6][7] The vancomycin molecule forms a rigid, pocket-like structure that complements the D-Ala-D-Ala terminus.[8] X-ray crystallography and NMR studies have elucidated the precise nature of this binding, revealing a network of hydrogen bonds and hydrophobic interactions that stabilize the complex.[6][9][10]

The interaction is characterized by:

-

A network of five hydrogen bonds: These form between the vancomycin backbone and the D-Ala-D-Ala dipeptide of the ligand.[2][7]

-

Hydrophobic interactions: The methyl groups of the alanine residues in the ligand interact with aromatic residues within the vancomycin binding pocket.[8]

-

Anion-binding pocket: The C-terminal carboxylate of the D-Ala-D-Ala moiety is recognized by an anion-binding site in vancomycin.[8]

The substitution of the terminal D-alanine with D-lactate in resistant strains leads to the loss of a critical hydrogen bond and introduces electrostatic repulsion between the lone pairs of the ester oxygen in D-Ala-D-Lac and the carbonyl oxygen of the vancomycin backbone, drastically reducing binding affinity.[5][11]

Quantitative Binding Data

The affinity of vancomycin for D-Ala-D-Ala containing ligands has been quantified using various biophysical techniques. The following tables summarize key thermodynamic and kinetic parameters for the interaction of vancomycin and its analogues with this compound and related ligands.

| Ligand | Technique | Dissociation Constant (Kd) | Reference |

| Ac-Lys-D-Ala-D-Ala | Not Specified | Micromolar (µM) affinity | [12] |

| Diacetyl-L-Lys-D-Ala-D-Ala | Not Specified | High Affinity | [13] |

| Trivalent D-Ala-D-Ala derivative | Not Specified | ~4 x 10-17 M | [14] |

| Interaction | Technique | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |

| Vancomycin + Peptidoglycan Analogues | ITC | Not Specified | Enthalpy-driven | Entropic penalty | [7] |

| Vancomycin + Ac-D-Ala | Calorimetry | Not Specified | Favorable Enthalpy | Not Specified | [15] |

Experimental Protocols

Detailed methodologies for studying the vancomycin and this compound interaction are crucial for reproducible research. The following are protocols for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Sample Preparation: Prepare solutions of vancomycin and the this compound ligand in the same degassed buffer (e.g., phosphate-buffered saline, pH 7.4). The use of identical buffer is critical to minimize heats of dilution.

-

Instrument Setup: Load the vancomycin solution into the injection syringe and the ligand solution into the sample cell of the ITC instrument.

-

Titration: Perform a series of injections of the vancomycin solution into the sample cell while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

-

Ligand Immobilization: Covalently attach the this compound peptide to the surface of a sensor chip.

-

Analyte Injection: Flow solutions of vancomycin at various concentrations over the sensor chip surface.

-

Detection: Monitor the change in the refractive index in real-time as a sensorgram, which reflects the association and dissociation of vancomycin.

-

Data Analysis: Analyze the sensorgram data to determine the association rate constant (ka), the dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd = kd/ka).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the vancomycin-ligand complex in solution.

Methodology:

-

Sample Preparation: Prepare samples of vancomycin, this compound, and their complex in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Spectral Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, NOESY) for each sample.

-

Chemical Shift Perturbation Mapping: Compare the chemical shifts of the protons in vancomycin and the ligand in their free and bound states. Significant chemical shift changes upon complex formation indicate the residues involved in the binding interface.[13]

-

Structural Determination: Use distance restraints derived from NOESY spectra to calculate a three-dimensional structure of the complex.

Visualizations

The following diagrams illustrate key aspects of the vancomycin and this compound interaction and the experimental workflows used to study it.

Caption: Molecular interaction between vancomycin and this compound.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Caption: Vancomycin's mechanism of action signaling pathway.

Conclusion

The interaction between vancomycin and the D-Ala-D-Ala terminus of peptidoglycan precursors is a cornerstone of its antibiotic activity. A thorough understanding of the molecular details, binding energetics, and kinetics of this interaction, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of new glycopeptide antibiotics capable of overcoming the challenge of vancomycin resistance. The this compound model system will continue to be an invaluable tool in these endeavors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of vancomycin and its complex with acetyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A 1H nuclear magnetic resonance study of the interactions of vancomycin with N-acetyl-D-alanyl-D-alanine and related peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Ac-Lys-D-Ala-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ac-Lys-D-Ala-D-Ala-OH serves as a fundamental tool in the study of bacterial cell wall biosynthesis and the mechanism of action of glycopeptide antibiotics. As a synthetic analogue of the C-terminal of peptidoglycan precursors, it is central to understanding the inhibitory action of drugs like vancomycin and the molecular basis of antibiotic resistance. This guide provides a detailed examination of its mechanism of action, supported by quantitative binding data, comprehensive experimental protocols, and illustrative diagrams to elucidate the complex molecular interactions involved.

Introduction: The Significance of the D-Ala-D-Ala Motif

In the realm of bacteriology and antimicrobial drug development, the D-alanyl-D-alanine (D-Ala-D-Ala) motif is of paramount importance. This dipeptide sequence constitutes the terminus of the pentapeptide side chains of nascent peptidoglycan, an essential polymer that forms the bacterial cell wall. The structural integrity of this wall is crucial for bacterial survival, protecting the cell from osmotic lysis. The tripeptide this compound is a stable, water-soluble analogue of this critical bacterial cell wall component, making it an invaluable reagent in biochemical and pharmacological research.[1][2] Its primary utility lies in its role as a target mimic for glycopeptide antibiotics, most notably vancomycin.[3][2][4]

The Core Mechanism: Inhibition of Peptidoglycan Synthesis

The mechanism of action of this compound is intrinsically linked to the action of glycopeptide antibiotics that target it. Vancomycin, a last-resort antibiotic for many serious Gram-positive infections, functions by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5] This binding event physically obstructs the subsequent enzymatic steps of cell wall synthesis: transglycosylation and transpeptidation.[4][6][7] These processes are vital for the cross-linking of peptidoglycan strands, which confers mechanical strength to the cell wall.[8] By sequestering the D-Ala-D-Ala substrate, vancomycin effectively halts the construction of the protective peptidoglycan layer, leading to cell wall weakening and eventual bacterial lysis.[8]

Figure 1. Inhibition of peptidoglycan synthesis by vancomycin.

Vancomycin Resistance: A Tale of a Single Atom

The clinical efficacy of vancomycin has been challenged by the emergence of resistant bacterial strains, particularly vancomycin-resistant enterococci (VRE).[6] The primary mechanism of resistance involves a subtle yet profound alteration of the antibiotic's target. Resistant bacteria have acquired genes that enable them to synthesize peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of D-Ala-D-Ala.[5][6][9] The substitution of the terminal D-alanine's amide nitrogen with an ester oxygen in D-Ala-D-Lac results in the loss of a critical hydrogen bond with vancomycin and introduces electrostatic repulsion, leading to a dramatic decrease in binding affinity.[8]

Figure 2. Molecular basis of vancomycin resistance.

Quantitative Analysis of Binding Affinity

The profound impact of the D-Ala to D-Lac substitution is quantitatively demonstrated by the significant difference in the dissociation constants (Kd) for vancomycin's interaction with the two motifs. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been pivotal in measuring these affinities.[5]

| Target Ligand | Vancomycin Binding Affinity (Kd) | Fold Difference |

| Ac-Lys-D-Ala-D-Ala | ~1 µM | 1x |

| Ac-Lys-D-Ala-D-Lac | ~1 mM | ~1000x |

| Table 1: Comparative Binding Affinities of Vancomycin. Data compiled from multiple biophysical studies.[5][10] |

This approximately 1000-fold reduction in binding affinity is the molecular cornerstone of high-level vancomycin resistance.[8][5]

Key Experimental Protocols

The elucidation of the this compound mechanism and its interaction with vancomycin relies on a suite of biophysical and structural biology techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]

Methodology:

-

Sample Preparation: Prepare solutions of vancomycin and this compound (or its D-Lac analogue) in an identical, degassed buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Instrument Setup: Load the vancomycin solution into the injection syringe (typically 50-100 µM) and the peptide solution into the sample cell (typically 5-10 µM).

-

Titration: Perform a series of precise injections (e.g., 2-5 µL) of the vancomycin solution into the sample cell while maintaining a constant temperature (e.g., 25°C).

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat change per injection and plot it against the molar ratio of vancomycin to peptide. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.[5]

Figure 3. Experimental workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index at the surface of a sensor chip.[8]

Methodology:

-

Ligand Immobilization: Covalently attach the this compound peptide to the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Flow solutions of vancomycin (analyte) at various concentrations over the sensor chip surface.

-

Data Acquisition: The instrument records the change in the refractive index in real-time as a sensorgram, showing the association and dissociation phases of the interaction.

-

Data Analysis: Analyze the sensorgram data to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.[5]

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information about the vancomycin-peptide complex, revealing the precise atomic interactions.

Methodology:

-

Complex Formation: Prepare a solution containing a stoichiometric ratio of vancomycin and this compound.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., using sitting-drop vapor diffusion) to find conditions that yield well-ordered crystals of the complex.[11]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the complex. This reveals the hydrogen bonding network and hydrophobic interactions that stabilize the binding.[12]

Conclusion

This compound is more than a simple tripeptide; it is a molecular key to unlocking the mechanisms of a critical class of antibiotics and their corresponding resistance pathways. Its use as a stable and specific target analogue enables detailed quantitative and structural analysis of the vancomycin-peptidoglycan interaction. For researchers in antimicrobial drug development, a thorough understanding of this molecule's role provides a foundational framework for designing novel therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

References

- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 2. mdpi.com [mdpi.com]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Crystal structure of vancomycin bound to the resistance determinant D-alanine-D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. benchchem.com [benchchem.com]

- 9. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystallization and preliminary X-ray crystallographic analysis of a vancomycin-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Sentinel Peptide: A Technical Guide to Ac-Lys-D-Ala-D-Ala-OH in Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic tripeptide Nα-Acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) stands as a cornerstone in the field of antibiotic research, particularly in the study of glycopeptide antibiotics such as vancomycin. Its significance lies in its structural mimicry of the C-terminal peptidoglycan precursors found in the cell walls of many Gram-positive bacteria. This guide provides an in-depth technical overview of the discovery, synthesis, and profound importance of this compound. It details the molecular interactions that underpin the efficacy of vancomycin and the mechanisms by which bacteria develop resistance. Furthermore, this document furnishes comprehensive experimental protocols for the synthesis of this critical peptide and for the quantitative analysis of its binding interactions with antibiotics, serving as a vital resource for researchers dedicated to combating antibiotic resistance.

Discovery and Significance

The discovery of the crucial role of the D-alanyl-D-alanine (D-Ala-D-Ala) terminus in bacterial cell wall biosynthesis was a pivotal moment in antibiotic research.[1] This dipeptide is a key structural component in the assembly of peptidoglycan, the essential polymer that provides structural integrity to the bacterial cell wall.[1] The final step in peptidoglycan synthesis involves a transpeptidation reaction that cross-links adjacent peptide stems, a process that is often dependent on the D-Ala-D-Ala moiety.[1]

The glycopeptide antibiotic vancomycin exerts its potent antibacterial effect by specifically binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1][2] This binding event physically obstructs the transglycosylase and transpeptidase enzymes, thereby preventing the polymerization and cross-linking of the peptidoglycan layer. This disruption of cell wall synthesis leads to cell lysis and bacterial death.[2]

The emergence of vancomycin-resistant bacteria, a significant global health threat, is primarily due to a remarkable biochemical adaptation.[3] Resistant strains, such as vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA), have acquired genes that enable them to synthesize altered peptidoglycan precursors where the terminal D-alanine is replaced with D-lactate (D-Ala-D-Lac).[2][3] This seemingly subtle change from an amide bond to an ester bond results in the loss of a critical hydrogen bond and introduces electrostatic repulsion, leading to a staggering 1000-fold reduction in the binding affinity of vancomycin for its target.[2][4]

This compound was developed as a synthetic analogue that accurately mimics the natural L-Lys-D-Ala-D-Ala terminus of the lipid II precursor of bacterial cell wall peptidoglycan.[5][6] This stable, soluble peptide has become an indispensable tool for in vitro studies, allowing researchers to meticulously investigate the binding kinetics and thermodynamics of vancomycin and its derivatives, and to screen for new compounds that can overcome resistance.[4][5]

Quantitative Data on Vancomycin Binding Affinity

The interaction between vancomycin and the D-Ala-D-Ala terminus is a high-affinity binding event, which is dramatically weakened by the D-Ala-D-Lac substitution. The following tables summarize key quantitative data from biophysical studies.

Table 1: Vancomycin Binding Affinity Data

| Ligand | Method | Dissociation Constant (Kd) | Reference(s) |

| This compound | Isothermal Titration Calorimetry (ITC) | ~1 µM | [7] |

| This compound | Surface Plasmon Resonance (SPR) | ~1.1 µM | [8] |

| D-Ala-D-Ala Analogue | Isothermal Titration Calorimetry (ITC) | 1.5 x 10⁵ - 5.9 x 10⁵ M⁻¹ (Kb) | [9] |

| D-Ala-D-Lac Analogue | Isothermal Titration Calorimetry (ITC) | ~1 mM | [7] |

| D-Ala-D-Lac Analogue | Isothermal Titration Calorimetry (ITC) | 0.24 x 10³ - 1.6 x 10³ M⁻¹ (Kb) | [9] |

Table 2: Vancomycin Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | Resistance Mechanism | Vancomycin MIC (µg/mL) | Reference(s) |

| Vancomycin-Susceptible S. aureus (VSSA) | Wild-type D-Ala-D-Ala | ≤2 | [10] |

| Vancomycin-Intermediate S. aureus (VISA) | Thickened cell wall, reduced D-Ala-D-Ala exposure | 4-8 | [10] |

| Vancomycin-Resistant S. aureus (VRSA) | D-Ala-D-Lac substitution | ≥16 | [11] |

| Vancomycin-Resistant Enterococci (VRE) | D-Ala-D-Lac substitution | >8 | [11] |

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Biosynthesis and Vancomycin's Mechanism of Action

The synthesis of the bacterial cell wall is a complex, multi-step process that is a prime target for antibiotics. The following diagram illustrates the key stages of peptidoglycan synthesis and the inhibitory action of vancomycin.

Caption: Bacterial peptidoglycan synthesis pathway and vancomycin's inhibitory mechanism.

Workflow for Solid-Phase Peptide Synthesis of this compound

Solid-phase peptide synthesis (SPPS) is the standard method for producing this compound. The following diagram outlines the general workflow.

Caption: General workflow for the solid-phase synthesis of this compound.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Detailed Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry.

Materials:

-

Wang resin pre-loaded with Fmoc-D-Ala

-

Fmoc-D-Ala-OH

-

Fmoc-L-Lys(Boc)-OH

-

Coupling reagents: HBTU, HOBt, DIC

-

Base: DIPEA

-

Deprotection reagent: 20% (v/v) piperidine in DMF

-

Acetylation reagent: Acetic anhydride

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: DMF, DCM, Diethyl ether

-

HPLC system with a C18 column

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the first D-alanine. Wash the resin thoroughly with DMF and DCM.

-

Coupling of the second D-Ala:

-

In a separate vessel, dissolve Fmoc-D-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-alanine.

-

Coupling of Lysine: Activate Fmoc-L-Lys(Boc)-OH (3 eq.) as in step 3 and couple it to the resin. Wash thoroughly.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the lysine.

-

Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 2 hours to acetylate the N-terminus and the lysine side chain. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc protecting group.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Dissolve the crude peptide in a suitable solvent and purify by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if necessary, NMR.

Isothermal Titration Calorimetry (ITC) for Vancomycin Binding

This protocol provides a general method for determining the binding affinity of vancomycin to this compound using ITC.

Materials:

-

Isothermal Titration Calorimeter

-

Vancomycin hydrochloride

-

Synthesized and purified this compound

-

Degassed buffer (e.g., PBS or HEPES, pH 7.4)

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of vancomycin (e.g., 100 µM) in the degassed buffer. Load this into the injection syringe.

-

Prepare a stock solution of this compound (e.g., 10 µM) in the identical degassed buffer. Load this into the sample cell. The ligand concentration should be 10-20 times that of the macromolecule.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection parameters (e.g., 19 injections of 2 µL each, with a 180-second spacing).

-

-

Titration: Perform the automated titration, injecting the vancomycin solution into the this compound solution.

-

Data Acquisition: The instrument will measure the heat released or absorbed after each injection.

-

Data Analysis:

-

Integrate the raw data peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of vancomycin to this compound.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry of binding (n).[6][7]

-

Surface Plasmon Resonance (SPR) for Vancomycin Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS)

-

Vancomycin hydrochloride

-

Synthesized and purified this compound

-

Running buffer (e.g., HBS-EP)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject a solution of this compound over the activated surface to covalently couple the peptide via its primary amine.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of vancomycin (the analyte) in running buffer over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

-

-

Dissociation: Flow running buffer over the chip to monitor the dissociation of the vancomycin-peptide complex.

-

Data Analysis:

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of vancomycin.

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Vancomycin stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Protocol:

-

Prepare Vancomycin Dilutions: Prepare a series of 2-fold dilutions of vancomycin in CAMHB in the wells of a 96-well plate. The final concentration range should typically span from 0.06 to 64 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the vancomycin dilutions and to a growth control well (no antibiotic).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of vancomycin that completely inhibits visible growth of the organism.[12][13]

Conclusion

This compound is more than just a synthetic peptide; it is a powerful molecular tool that has been instrumental in unraveling the mechanisms of action of glycopeptide antibiotics and the intricacies of bacterial resistance. Its use in a wide array of biophysical and microbiological assays continues to be crucial for the discovery and development of new antibiotics capable of combating the ever-growing threat of multidrug-resistant pathogens. The detailed protocols and quantitative data presented in this guide are intended to empower researchers in their vital work to stay one step ahead in the ongoing battle against bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioCentury - Scripps researchers synthesize potent vancomycin analog [biocentury.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. benchchem.com [benchchem.com]

- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 9. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bsac.org.uk [bsac.org.uk]

- 11. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Underestimation of Vancomycin and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ac-Lys-D-Ala-D-Ala-OH: A Key Molecule in Antibiotic Resistance Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance presents a formidable challenge to global health. Glycopeptide antibiotics, such as vancomycin, represent a last line of defense against serious infections caused by Gram-positive bacteria. The synthetic tripeptide, Nα-Acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH), is a pivotal research tool in this domain. It functions as a structural analogue of the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of bacterial peptidoglycan precursors, the primary target of vancomycin.[1] This guide offers a comprehensive technical overview of the chemical properties, structure, and biological significance of this compound, providing detailed experimental protocols and quantitative data to support research and development efforts in combating antibiotic resistance.

Chemical Properties and Structure

This compound is a synthetic oligopeptide.[2] Its structure mimics the terminal end of the peptide chains that are essential for the synthesis and structural integrity of the bacterial cell wall.[3]

A closely related and frequently studied compound is the di-acetylated form, Nα,Nε-Diacetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys(Ac)-D-Ala-D-Ala-OH), where both the alpha-amino group and the epsilon-amino group of the lysine side-chain are acetylated.[4] It is crucial to distinguish between these two molecules, as their properties and applications can differ. The following tables summarize their key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28845-97-8 | [3] |

| Molecular Formula | C₁₄H₂₆N₄O₅ | [3] |

| Molecular Weight | 330.38 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity | ≥95% (HPLC) | |

| Solubility | Water (10 mg/mL) | |

| Storage Temperature | -20°C | |

| SMILES | CC(NC(=O)C(C)NC(=O)C(CCCCN)NC(C)=O)C(O)=O | |

| InChI Key | GMSXMADYKTYBCP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Ac-Lys(Ac)-D-Ala-D-Ala-OH

| Property | Value | Reference(s) |

| CAS Number | 24570-39-6 | [4][5] |

| Molecular Formula | C₁₆H₂₈N₄O₆ | [4][5] |

| Molecular Weight | 372.42 g/mol | [4][5] |

| Appearance | White powder or granule | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in Methanol | [] |

| Storage Temperature | -20°C | [4][] |

| SMILES | CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C | [5] |

| InChI Key | VIHGYLJIMMKSBR-BREBYQMCSA-N | [] |

Molecular Structure

The structure of this compound consists of a tripeptide core with an acetyl group protecting the N-terminus of the lysine residue. The stereochemistry, featuring D-alanine residues, is critical for its recognition by bacterial enzymes and antibiotics.

Biological Role in Antibiotic Action and Resistance

The primary significance of this compound is its role as a stable, synthetic mimic of the terminus of lipid II, the peptidoglycan precursor in many Gram-positive bacteria.[1][3]

Mechanism of Vancomycin Action

Vancomycin and other glycopeptide antibiotics exert their bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1] This binding creates a steric hindrance that physically obstructs the transglycosylase and transpeptidase enzymes responsible for cross-linking the peptidoglycan strands.[1][7] The inhibition of cell wall synthesis ultimately leads to bacterial cell lysis.[1]

Molecular Basis of Vancomycin Resistance

The most common mechanism of high-level vancomycin resistance involves a fundamental change in the antibiotic's target.[8] Resistance genes (e.g., vanA) encode enzymes that catalyze the synthesis of peptidoglycan precursors terminating in D-alanyl-D-lactate (D-Ala-D-Lac) instead of D-Ala-D-Ala.[8][9] This substitution of an ester bond for a peptide bond results in the loss of a key hydrogen bond interaction with vancomycin, dramatically reducing the antibiotic's binding affinity.[9]

Quantitative Data

The use of this compound and its D-Lac analogue in biophysical assays has been instrumental in quantifying the interactions that underpin antibiotic efficacy and resistance. The ~1000-fold reduction in binding affinity is the key quantitative hallmark of vancomycin resistance.[9]

Table 3: Comparative Binding Affinity of Vancomycin

| Ligand Terminus | Binding Affinity (Kd) | Fold Change in Affinity | Significance | Reference(s) |

| -Lys-D-Ala-D-Ala | Micromolar (µM) range | - | High-affinity binding enables antibiotic action | [1][10] |

| -Lys-D-Ala-D-Lac | Millimolar (mM) range | ~1000-fold decrease | Low-affinity binding is the basis of resistance | [8][9][10] |

Note: Exact Kd values can vary depending on the specific experimental conditions (e.g., temperature, pH, buffer composition).[1]

Experimental Protocols

This compound is central to various experimental workflows, from its own chemical synthesis to its use as a substrate in binding and enzymatic assays.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general method for synthesizing the tripeptide using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support.[11]

Materials and Reagents: [11]

-

Resin: Fmoc-D-Ala-Wang resin

-

Amino Acids: Fmoc-D-Ala-OH, Fmoc-L-Lys(Boc)-OH

-

Coupling Reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection Reagent: 20% Piperidine in DMF

-

Acetylation Reagent: Acetic anhydride

-

Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

-

Solvents: DMF, DCM, Acetonitrile

-

Purification: Reversed-phase HPLC system with a C18 column

Detailed Methodology: [11]

-

Resin Preparation: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

First Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Second D-Ala:

-

Activate Fmoc-D-Ala-OH (3 eq) by dissolving it with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to the activation mixture.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Coupling of L-Lys: Repeat steps 2 and 3 using Fmoc-L-Lys(Boc)-OH.

-

Final N-terminal Deprotection: Repeat step 2 to remove the Fmoc group from the lysine residue, exposing the free alpha-amino group.

-

Acetylation: Add an acetylation mixture (e.g., acetic anhydride and DIPEA in DMF, 10 eq excess) to the resin and shake for 2 hours. Wash the resin extensively with DMF and DCM.

-

Cleavage and Side-Chain Deprotection: Treat the dried resin with the cleavage cocktail (95% TFA) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.

-

Peptide Isolation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and dry it under a vacuum.

-

Purification: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and purify using a reversed-phase HPLC system.

-

Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS).

Binding Affinity Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time. This protocol describes its use to quantify the binding of vancomycin to an immobilized peptide ligand.[9][10]

Detailed Methodology: [9]

-

Ligand Immobilization: Covalently attach the peptide ligand (e.g., this compound) to the surface of a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the peptide to subtract non-specific binding.

-

System Equilibration: Equilibrate the system by flowing the running buffer (e.g., HBS-EP+) over the sensor surface until a stable baseline is achieved.

-

Analyte Injection (Association): Inject a series of concentrations of the analyte (vancomycin) over the ligand and reference surfaces for a defined period, allowing the binding interaction to occur. The change in refractive index, proportional to the mass bound to the surface, is recorded in real-time.

-

Dissociation: After the injection phase, flow the running buffer over the surface and monitor the dissociation of the analyte from the ligand.

-

Surface Regeneration: Inject a regeneration solution (e.g., a pulse of low pH buffer like glycine-HCl) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

-

Data Analysis:

-

After subtracting the reference channel signal, the resulting sensorgrams (plots of response units vs. time) are analyzed.

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).

-

Conclusion

This compound and its analogues are indispensable reagents in the study of antibiotic resistance.[1] Their use as well-defined, synthetic mimics of bacterial cell wall precursors has been fundamental in elucidating the mechanism of action of glycopeptide antibiotics and the biochemical pathways that confer resistance. The quantitative data derived from assays using this tripeptide provide a deep understanding of the molecular interactions driving antibiotic efficacy and have been crucial in guiding the development of next-generation therapeutics to combat resistant pathogens. As the threat of antibiotic resistance continues to escalate, the continued application of tools like this compound in robust, quantitative experimental systems will be essential for the discovery of novel strategies to overcome this critical global health challenge.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ac-Lys(Ac)-D-Ala-D-Ala-OH | 24570-39-6 | FA110847 [biosynth.com]

- 7. Different modes of vancomycin and D-alanyl-D-alanine peptidase binding to cell wall peptide and a possible role for the vancomycin resistance protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Role of Ac-Lys-D-Ala-D-Ala-OH in the Study of Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic tripeptide that serves as a crucial tool in the study of Gram-positive bacteria. By mimicking the terminal D-Ala-D-Ala moiety of peptidoglycan precursors, this peptide has become indispensable for investigating the enzymes involved in bacterial cell wall biosynthesis, particularly Penicillin-Binding Proteins (PBPs).[1][2] Furthermore, it is a key molecule for understanding the mechanism of action of glycopeptide antibiotics such as vancomycin and the basis of antibiotic resistance. This technical guide provides an in-depth overview of the applications of this compound, including quantitative data on its interactions, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Core Concepts: The Central Role of D-Ala-D-Ala in Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is primarily maintained by a mesh-like macromolecule called peptidoglycan.[2][3] In many Gram-positive bacteria, the final step in the synthesis of this protective layer involves the cross-linking of adjacent peptide side chains, a reaction catalyzed by DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs).[1][4] The recognition site and substrate for these essential enzymes is the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif of the nascent peptidoglycan precursor.[2][5]

The transpeptidation reaction proceeds through the formation of an acyl-enzyme intermediate, where the PBP's active site serine attacks the carbonyl group of the penultimate D-alanine, leading to the release of the terminal D-alanine.[6] This intermediate is then resolved by a nucleophilic attack from an amino group of a neighboring peptide chain, forming a stable cross-link.[4] this compound serves as a soluble, synthetic mimic of this natural substrate, enabling detailed in vitro studies of PBP activity and inhibition.[1][6]

Quantitative Data: Enzyme Kinetics and Binding Affinities

The utility of this compound and its derivatives in biochemical assays is underscored by the quantitative data generated from studies on PBP kinetics and antibiotic binding. These data are crucial for comparing enzyme efficiency, determining inhibitor potency, and understanding the molecular basis of antibiotic resistance.

| Analyte/System | Ligand/Substrate | Parameter | Value | Reference |

| PBP Kinetics | ||||

| Streptococcus pneumoniae PBP1a (transpeptidase domain) | Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala | Km | 1.2 mM | [7] |

| kcat | 0.05 s-1 | [7] | ||

| kcat/Km | 42 M-1s-1 | [7] | ||

| Escherichia coli PBP 6 (DD-carboxypeptidase) | Ac2-L-Lys-D-Ala-D-Ala | Optimal pH (kcat) | 10.5 | [8] |

| Optimal pH (kcat/Km) | 10.0 | [8] | ||

| Antibiotic Binding | ||||

| Vancomycin | Ac-L-Lys-D-Ala-D-Ala | Kd | ~1 µM | [9][10] |

| Vancomycin | Ac-L-Lys-D-Ala-D-Lac | Kd | ~1 mM | [9][10] |

| Vancomycin vs. D-Ala-D-Ala/D-Ala-D-Lac | Fold difference in Kd | ~1000-fold decrease in affinity | [9][11][12] | |

| Trivalent Vancomycin Derivative | Trivalent D-Ala-D-Ala Ligand | Kd | ~4 x 10-17 M | [13] |

| PBP Inhibition | ||||

| E. coli PBP3 | Benzylidene derivative of a β-lactam | IC50 | 130 µM | [4] |

Signaling Pathways and Mechanisms of Action

Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a complex process that spans the cytoplasm, cell membrane, and the periplasmic space. This compound mimics the terminal portion of the pentapeptide side chain that is crucial for the final transpeptidation step.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan Structure and Biosynthesis [sigmaaldrich.com]

- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Protonation States of Active-Site Lysines of Penicillin-Binding Protein 6 from Escherichia coli and the Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Molecular Embrace: A Preliminary Investigation of Ac-Lys-D-Ala-D-Ala-OH Binding Affinity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding affinity of Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH), a synthetic tripeptide that serves as a crucial mimic of the C-terminal peptidoglycan precursors found in the cell walls of many Gram-positive bacteria. Understanding the molecular interactions of this peptide is paramount in the fields of antibiotic development and the study of bacterial resistance mechanisms. Its primary and most studied binding partner is the glycopeptide antibiotic, vancomycin. The high-affinity interaction between vancomycin and the D-Ala-D-Ala motif is the cornerstone of this antibiotic's mechanism of action, effectively halting bacterial cell wall synthesis and leading to cell death.[1][2][3]

The emergence of vancomycin-resistant strains, which alter this binding site to D-alanyl-D-lactate (D-Ala-D-Lac), underscores the critical need for detailed investigations into these binding thermodynamics.[4][5] This guide provides a summary of the quantitative binding data, detailed experimental protocols for key analytical techniques, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Binding Affinity Data

The interaction between this compound and its binding partners, most notably vancomycin, has been quantitatively characterized using various biophysical techniques. Isothermal Titration Calorimetry (ITC) has been instrumental in elucidating the thermodynamic parameters of this binding event. The data reveals a high-affinity interaction that is primarily driven by favorable enthalpy changes, consistent with the formation of multiple hydrogen bonds.[6][7]

Below is a summary of the thermodynamic parameters for the binding of a close analog, diacetyl-L-Lys-D-Ala-D-Ala ((Ac)₂KAA), to vancomycin, as determined by ITC.[6]

| Ligand | Binding Partner | Association Constant (K_a) (M⁻¹) | Gibbs Free Energy (ΔG°) (kJ/mol) | Enthalpy (ΔH°) (kJ/mol) | Entropy (TΔS°) (kJ/mol) | Stoichiometry (n) |

| (Ac)₂KAA | Vancomycin | 1.5 (± 0.2) x 10⁵ | -29.7 (± 0.4) | -36.4 (± 0.8) | -6.7 | 0.98 (± 0.08) |

Table 1: Thermodynamic parameters for the 1:1 complexation of (Ac)₂KAA with vancomycin in sodium acetate buffer, pH 4.7 at 298 K, determined by Isothermal Titration Calorimetry. Data sourced from Rekharsky et al.[6]

The binding affinity of vancomycin for the D-Ala-D-Ala terminus is significantly higher than for the D-Ala-D-Lac motif found in resistant bacteria, with a reported 1000-fold decrease in affinity for the latter.[5][8] This dramatic reduction in binding is the molecular basis of vancomycin resistance.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of binding affinities. The following sections outline the protocols for two primary techniques used to study the this compound interaction: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[8]

Objective: To determine the thermodynamic profile of this compound binding to a macromolecule (e.g., vancomycin).

Materials:

-

Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

-

This compound solution (ligand) in a precisely known concentration.

-

Binding partner (e.g., vancomycin) solution in a precisely known concentration.

-

Degassed buffer (e.g., Phosphate-Buffered Saline (PBS) or sodium acetate buffer). The buffer for both the ligand and the binding partner must be identical to minimize heats of dilution.[8]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound and the binding partner in the chosen buffer.

-

Determine the accurate concentrations of both solutions (e.g., by UV-Vis spectroscopy).

-

Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells with buffer.

-

Fill the reference cell with the same buffer.

-

Load the binding partner solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

-

Titration:

-

Perform an initial small injection to account for any initial mixing effects, and discard this data point during analysis.

-

Execute a series of precise injections (e.g., 2-5 µL) of the ligand solution into the sample cell at regular intervals.

-

The instrument records the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to binding partner.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (K_a or K_d), stoichiometry (n), and enthalpy of binding (ΔH).

-

The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free optical technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index at a sensor chip surface. It provides kinetic data, including association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated.[8]

Objective: To determine the kinetics and affinity of this compound binding to an immobilized binding partner.

Materials:

-

SPR instrument (e.g., Biacore, part of Cytiva)

-

Sensor chip (e.g., CM5 sensor chip for amine coupling)

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine).

-

This compound solution (analyte) at a range of concentrations in running buffer.

-

Binding partner (ligand) for immobilization.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of NHS and EDC.

-

Inject the binding partner solution over the activated surface to allow for covalent coupling via primary amines.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared in the same way but without the immobilized ligand to account for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Inject a series of concentrations of the this compound solution (analyte) over both the ligand-immobilized and reference flow cells at a constant flow rate.

-

Monitor the binding in real-time as an increase in the SPR signal (measured in Response Units, RU).

-

After the association phase, switch to a continuous flow of running buffer to monitor the dissociation of the analyte from the ligand.

-

-

Surface Regeneration (if necessary):

-

If the interaction is of high affinity, a regeneration solution (e.g., a low pH buffer or high salt concentration) may be required to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.

-

Fit the association and dissociation phases of the sensorgrams for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This analysis will yield the association rate constant (k_a) and the dissociation rate constant (k_d).

-

The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d/k_a.

-

Visualizations

Vancomycin's Mechanism of Action and the Basis of Resistance

The following diagram illustrates the molecular mechanism by which vancomycin inhibits bacterial cell wall synthesis and how this is circumvented in resistant strains.

Caption: Vancomycin's mechanism of action and the molecular basis of resistance.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

The logical flow of an ITC experiment to determine binding affinity is depicted below.

Caption: A streamlined workflow for determining binding affinity using ITC.

Experimental Workflow for Surface Plasmon Resonance (SPR)

The following diagram outlines the key steps in an SPR experiment for kinetic analysis.

Caption: A typical workflow for kinetic and affinity analysis using SPR.

References

- 1. Vancomycin - Wikipedia [en.wikipedia.org]

- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 3. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 4. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Ac-Lys-D-Ala-D-Ala-OH in Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-acetyl-L-lysyl-D-alanyl-D-alanine (Ac-Lys-D-Ala-D-Ala-OH) is a synthetic tripeptide that serves as a crucial tool in the study of bacterial cell wall biosynthesis. It functions as a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) and penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis.[1][2] The cleavage of the terminal D-alanyl-D-alanine bond by these enzymes is a vital step for the maturation and cross-linking of the bacterial cell wall.[3] Consequently, this compound is widely employed in enzyme kinetics assays to characterize the activity of these enzymes and to screen for potential inhibitors, such as β-lactam antibiotics.[1][3] This document provides detailed protocols for utilizing this compound in enzyme kinetic studies.

Principle of the Assay

The core of the enzyme kinetics assay lies in the hydrolysis of the terminal D-alanine from this compound by a DD-carboxypeptidase or PBP. The reaction is as follows:

Ac-Lys-D-Ala-D-Ala + H₂O → Ac-Lys-D-Ala + D-Ala[3]

The rate of this enzymatic reaction can be determined by measuring the amount of D-alanine produced over time.[3] Two primary methods for this quantification are a continuous coupled-enzyme spectrophotometric assay and a high-performance liquid chromatography (HPLC)-based method.

Data Presentation

Quantitative Data Summary

The following table summarizes typical reagent concentrations and representative kinetic parameters for DD-carboxypeptidase assays. Note that these values can vary depending on the specific enzyme and experimental conditions.

| Parameter | Value | Enzyme/Assay |

| Substrate Concentration Range | 0.25 - 12 mM | E. coli PBP5 |

| Enzyme Concentration | ~2 µg/60 µL reaction | E. coli sPBP5 |

| Buffer | 50 mM Tris-HCl, pH 8.5 | DD-Carboxypeptidase Reaction |

| Km | ~10 mM | Streptomyces R61 DD-Carboxypeptidase (with Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala) |

| D-Amino Acid Oxidase (DAO) | ~0.05 U/mL | Coupled Spectrophotometric Assay |

| Horseradish Peroxidase (HRP) | ~2.5 U/mL | Coupled Spectrophotometric Assay |

| 4-Aminoantipyrine (4-AAP) | 1.5 mM | Coupled Spectrophotometric Assay |

| Phenol | 2 mM | Coupled Spectrophotometric Assay |

[Data sourced from BenchChem application notes.][3][4]

Experimental Protocols

Protocol 1: Continuous Coupled-Enzyme Spectrophotometric Assay

This method provides a continuous, real-time measurement of enzyme activity and is well-suited for high-throughput screening. The D-alanine released from the primary reaction is oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide (H₂O₂).[1] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminoantipyrine and phenol) to produce a colored product that can be monitored spectrophotometrically.[3][5]

Materials:

-

This compound

-

Purified DD-carboxypeptidase or PBP

-

D-Amino Acid Oxidase (DAO) from porcine kidney[6]

-

Horseradish Peroxidase (HRP)[7]

-

4-Aminoantipyrine (4-AAP)

-

Phenol

-

Tris-HCl buffer (e.g., 50 mM, pH 8.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 505 nm[5]

Procedure:

-

Prepare a "Coupled Enzyme Mix": In Tris-HCl buffer (pH 8.5), prepare a solution containing DAO, HRP, 4-AAP, and phenol at twice the final desired concentrations.

-

Set up the Reaction Plate:

-

Add 50 µL of the Coupled Enzyme Mix to each well of a 96-well microplate.

-

Add 25 µL of varying concentrations of this compound (dissolved in Tris-HCl buffer) to the wells. To determine Km, a range of concentrations from 0.1 to 10 times the expected Km is recommended.

-

Include a "no-substrate" control by adding 25 µL of buffer instead of the substrate solution.

-

-

Initiate the Reaction: Add 25 µL of the DD-carboxypeptidase enzyme solution (in Tris-HCl buffer) to each well to start the reaction.

-

Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 505 nm at regular intervals (e.g., every 30 seconds) for a sufficient period to determine the initial linear rate of the reaction. The reaction should be carried out at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Km and Vmax.

-

The catalytic constant (kcat) can be calculated from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.

-

Protocol 2: HPLC-Based Assay

This endpoint assay offers high sensitivity and allows for the direct quantification of the substrate and the product, Ac-Lys-D-Ala.

Materials:

-

This compound

-

Purified DD-carboxypeptidase or PBP

-